molecular formula C17H16N2O3S B277782 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No. B277782
M. Wt: 328.4 g/mol
InChI Key: XTMHJILRBILCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, also known as BMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMB-1 is a benzothiazole derivative that exhibits potent biological activities, making it a promising candidate for the development of new drugs and therapeutic agents. In

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is not yet fully understood. However, it is believed to exert its biological activity by interacting with various molecular targets in the body. 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the regulation of various physiological processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide inhibits the activity of acetylcholinesterase, tyrosinase, and urease. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide exhibits neuroprotective activity by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a multi-step process that can be time-consuming and costly.

Future Directions

There are several future directions for the research and development of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the development of new formulations of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide and to identify its molecular targets in the body. Finally, the potential applications of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored.

Synthesis Methods

The synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-4-methylacetanilide, followed by the cyclization of the resulting intermediate with potassium carbonate in DMF. The final step involves the reaction of the resulting intermediate with 6-methoxy-2-chlorobenzothiazole in the presence of potassium carbonate in DMF. The yield of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide obtained by this method is approximately 50-60%.

Scientific Research Applications

2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activities. In biochemistry, 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. In pharmacology, 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C17H16N2O3S/c1-10-5-4-6-12(15(10)22-3)16(20)19-17-18-13-8-7-11(21-2)9-14(13)23-17/h4-9H,1-3H3,(H,18,19,20)

InChI Key

XTMHJILRBILCLA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)OC

Origin of Product

United States

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